N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves multiple steps, starting with the preparation of the hexahydro-3-pyridazinylacetyl intermediate. This intermediate is then coupled with glycyl-L-valyl-L-arginine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in an organic solvent under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-lysine
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-histidine
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-phenylalanine
Uniqueness
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine is unique due to its specific amino acid sequence and the presence of the hexahydro-3-pyridazinylacetyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
651356-13-7 |
---|---|
Molecular Formula |
C19H36N8O5 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[2-(diazinan-3-yl)acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H36N8O5/c1-11(2)16(17(30)25-13(18(31)32)6-4-7-22-19(20)21)26-15(29)10-23-14(28)9-12-5-3-8-24-27-12/h11-13,16,24,27H,3-10H2,1-2H3,(H,23,28)(H,25,30)(H,26,29)(H,31,32)(H4,20,21,22)/t12?,13-,16-/m0/s1 |
InChI Key |
USQWCMKFYQBOJV-XGFYENRKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
Origin of Product |
United States |
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